molecular formula C13H19NO B13182950 3-Ethyl-4-(4-methoxyphenyl)pyrrolidine

3-Ethyl-4-(4-methoxyphenyl)pyrrolidine

Cat. No.: B13182950
M. Wt: 205.30 g/mol
InChI Key: QOHJMMANTRSXCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-4-(4-methoxyphenyl)pyrrolidine: is a heterocyclic organic compound that features a pyrrolidine ring substituted with an ethyl group at the third position and a 4-methoxyphenyl group at the fourth position. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-4-(4-methoxyphenyl)pyrrolidine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 4-methoxybenzaldehyde with ethylamine can form an intermediate Schiff base, which upon cyclization with a suitable reagent, yields the desired pyrrolidine derivative.

Industrial Production Methods: Industrial production of pyrrolidine derivatives often involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina at elevated temperatures and pressures . This method can be adapted for the production of substituted pyrrolidines by using appropriately substituted starting materials.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-4-(4-methoxyphenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

3-Ethyl-4-(4-methoxyphenyl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Ethyl-4-(4-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the pyrrolidine ring.

Comparison with Similar Compounds

    Pyrrolidine: The parent compound without any substituents.

    4-Methylpyrrolidine: A similar compound with a methyl group instead of an ethyl group.

    4-(4-Methoxyphenyl)pyrrolidine: A compound with only the 4-methoxyphenyl group.

Uniqueness: 3-Ethyl-4-(4-methoxyphenyl)pyrrolidine is unique due to the presence of both the ethyl and 4-methoxyphenyl groups, which can impart distinct biological and chemical properties compared to its analogs. The combination of these substituents can enhance its binding affinity to specific targets and improve its pharmacokinetic profile.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

3-ethyl-4-(4-methoxyphenyl)pyrrolidine

InChI

InChI=1S/C13H19NO/c1-3-10-8-14-9-13(10)11-4-6-12(15-2)7-5-11/h4-7,10,13-14H,3,8-9H2,1-2H3

InChI Key

QOHJMMANTRSXCD-UHFFFAOYSA-N

Canonical SMILES

CCC1CNCC1C2=CC=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.